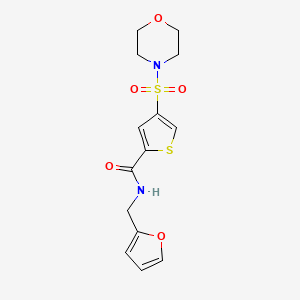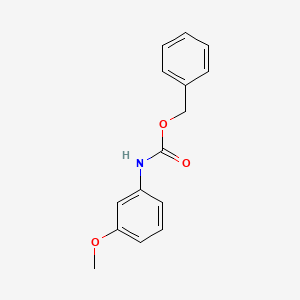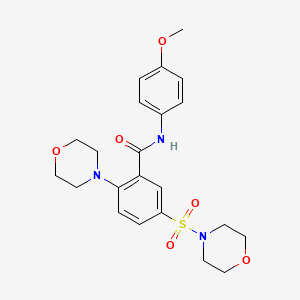![molecular formula C16H26ClNOS B4400440 2,6-dimethyl-4-[4-(phenylthio)butyl]morpholine hydrochloride](/img/structure/B4400440.png)
2,6-dimethyl-4-[4-(phenylthio)butyl]morpholine hydrochloride
Vue d'ensemble
Description
2,6-dimethyl-4-[4-(phenylthio)butyl]morpholine hydrochloride, also known as DMPT, is a chemical compound that has gained attention in the field of scientific research due to its potential applications. DMPT is a synthetic chemical that belongs to the group of morpholine compounds. It is commonly used as a feed attractant in aquaculture and is believed to have a wide range of applications in various fields.
Mécanisme D'action
The mechanism of action of 2,6-dimethyl-4-[4-(phenylthio)butyl]morpholine hydrochloride is not fully understood, but it is believed to work by stimulating the olfactory receptors in fish, which increases their appetite and feed intake. This compound is also believed to affect the metabolism of fish, leading to increased growth rates.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on fish. It has been shown to increase the activity of digestive enzymes, such as amylase and protease, which are involved in the breakdown of food. This compound has also been shown to increase the activity of liver enzymes involved in the metabolism of nutrients, such as glucose and lipids.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-dimethyl-4-[4-(phenylthio)butyl]morpholine hydrochloride has a number of advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other chemical compounds used in scientific research. However, there are also limitations associated with the use of this compound. It has a short half-life and can degrade quickly in aqueous solutions.
Orientations Futures
There are a number of future directions for research involving 2,6-dimethyl-4-[4-(phenylthio)butyl]morpholine hydrochloride. One potential area of research is the development of new and improved synthesis methods for this compound. Another area of research is the investigation of the mechanism of action of this compound and the identification of the specific olfactory receptors that are stimulated by the compound. Additionally, further research is needed to explore the potential applications of this compound in other fields of scientific research, such as medicine and agriculture.
Applications De Recherche Scientifique
2,6-dimethyl-4-[4-(phenylthio)butyl]morpholine hydrochloride has been studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in aquaculture. This compound is used as a feed attractant for various fish species, including carp, catfish, and shrimp. It has been shown to increase feed intake and improve growth rates in these species.
Propriétés
IUPAC Name |
2,6-dimethyl-4-(4-phenylsulfanylbutyl)morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NOS.ClH/c1-14-12-17(13-15(2)18-14)10-6-7-11-19-16-8-4-3-5-9-16;/h3-5,8-9,14-15H,6-7,10-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZPRAIULMSCLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCCSC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199608 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl N-[(4-chlorophenyl)sulfonyl]-N-ethylglycinate](/img/structure/B4400358.png)
![N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B4400373.png)

![N-{[5-(2-fluorophenyl)-2-furyl]methyl}-2-methoxyethanamine hydrochloride](/img/structure/B4400375.png)

![4-[(mesitylamino)carbonyl]phenyl propionate](/img/structure/B4400385.png)

![2-[2-(tert-butylamino)-2-oxoethoxy]-N-(3-chloro-4-methylphenyl)benzamide](/img/structure/B4400414.png)

![{2-[2-(4-methyl-1-piperazinyl)ethoxy]phenyl}methanol hydrochloride](/img/structure/B4400427.png)
![N-[4-(dimethylamino)benzyl]cycloheptanamine hydrochloride](/img/structure/B4400434.png)
![{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}(2-furylmethyl)amine hydrochloride](/img/structure/B4400435.png)
![N-benzyl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4400451.png)
![ethyl 4-[4-(allyloxy)benzoyl]-1-piperazinecarboxylate](/img/structure/B4400459.png)